molecular formula C20H20N4O4S2 B2741820 2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide CAS No. 2034492-82-3

2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide

Cat. No.: B2741820
CAS No.: 2034492-82-3
M. Wt: 444.52
InChI Key: YNEZJLVQMQYZFS-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide is a structurally complex molecule featuring:

  • Isonicotinamide core: A pyridine ring substituted at the 2-position with a cyclopentyloxy group.
  • Sulfonamide-thiazole moiety: A phenyl group functionalized with a sulfamoyl bridge linked to a thiazol-2-yl heterocycle.

This compound combines pharmacophores associated with diverse biological activities. The cyclopentyloxy group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

2-cyclopentyloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c25-19(14-9-10-21-18(13-14)28-16-3-1-2-4-16)23-15-5-7-17(8-6-15)30(26,27)24-20-22-11-12-29-20/h5-13,16H,1-4H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEZJLVQMQYZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Thiazolylsulfamoyl Intermediate: This step involves the reaction of thiazole with sulfonyl chloride under basic conditions to form the thiazolylsulfamoyl intermediate.

    Coupling with Isonicotinamide: The intermediate is then coupled with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Cyclopentyloxy Group: Finally, the cyclopentyloxy group is introduced through an etherification reaction, typically using cyclopentanol and a suitable dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitro or carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide or ether linkages, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar sulfonamide and isonicotinamide derivatives.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, especially its anti-inflammatory and antimicrobial properties. Researchers are studying its efficacy in treating bacterial infections and inflammatory diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for more complex chemical entities. Its unique structure allows for modifications that can lead to the creation of novel compounds with specific desired properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfonamide group may also play a role in binding to proteins, affecting their function. These interactions can disrupt metabolic pathways or cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of synthesis, physicochemical properties, and bioactivity.

Structural Analogs with Sulfamoyl-Thiazole Motifs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Application Source
Ethyl (4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Carbamate (TSPC) Phenyl-carbamate Ethyl carbamate, thiazol-2-yl sulfamoyl 325.36 Corrosion inhibition in steel
2-(4-Methyltriazol-2-yl)-N-[4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl]Acetamide (2b) Acetamide Methyltriazole, thiazol-2-yl sulfamoyl 378.43 Antiproliferative (MMP-9 inhibition)
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Pentanamide (CF4) Pentanamide-dioxoisoindoline Dioxoisoindoline, thiazol-2-yl sulfamoyl 479.48 Not reported (structural analog)
2-(3,4-Difluorophenyl)-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Cyclopropane-1-Carboxamide (15b) Cyclopropane-carboxamide Difluorophenyl, cyclopropane 433.44 Nav1.3 sodium channel inhibition

Key Observations :

  • Sulfamoyl-thiazole group : A consistent feature across analogs, often linked to phenyl or heteroaromatic cores. This group contributes to hydrogen bonding and target interactions, critical for biological activity .
  • Substituent diversity : The target compound’s cyclopentyloxy-isonicotinamide combination is distinct from analogs like TSPC (carbamate) or 15b (cyclopropane-carboxamide), suggesting unique physicochemical and target-binding profiles.

Biological Activity

The compound 2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide is a novel sulfonamide derivative with potential therapeutic applications. Its unique structural features, including a thiazole moiety and isonicotinamide, suggest promising biological activities. This article reviews its synthesis, biological mechanisms, and potential applications in medicine and agriculture, supported by relevant research findings.

  • Molecular Formula : C20_{20}H20_{20}N4_{4}O4_{4}S2_{2}
  • Molecular Weight : 444.5 g/mol
  • CAS Number : 2034492-82-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazolylsulfamoyl Intermediate : Reaction of thiazole with sulfonyl chloride under basic conditions.
  • Coupling with Isonicotinamide : Utilizing EDCI as a coupling reagent.
  • Introduction of Cyclopentyloxy Group : Through etherification using cyclopentanol and a dehydrating agent like thionyl chloride.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The thiazole ring is known to interact with various biological targets, potentially disrupting cellular processes .

Antitumor Activity

Research has indicated that compounds structurally similar to this one exhibit significant antitumor properties. For instance, studies show that related sulfonamide derivatives can inhibit human tumor cell lines such as HL-60 and BGC-823, demonstrating promising IC50_{50} values . The efficacy of these compounds correlates with their structural characteristics, emphasizing the importance of the thiazole moiety in enhancing biological activity.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro assays have demonstrated its potential against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics .

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of thiazole-bearing sulfonamides against pests like Spodoptera littoralis. The LC50_{50} values for some derivatives were reported as low as 49.04 ppm, indicating strong toxicity and potential use in agricultural applications .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages in biological activity due to the unique combination of functional groups in this compound.

Compound NameStructureBiological Activity
This compoundStructureAntitumor, Antimicrobial, Insecticidal
N-(4-(N-(Thiazol-2-yl)sulfamoyl)Phenyl)IsonicotinamideStructureModerate Antitumor
2-(Cyclopentyloxy)-N-(4-Methylsulfonylphenyl)BenzamideStructureLow Antimicrobial Activity

Case Studies

  • Antitumor Efficacy : A study published in Bioorganic & Medicinal Chemistry assessed the antitumor activity of various sulfonamide derivatives against human cancer cell lines. The results indicated that the presence of the thiazole ring significantly enhanced cytotoxicity compared to other derivatives lacking this feature .
  • Insecticidal Testing : In laboratory settings, compounds similar to this compound were tested against agricultural pests. The findings revealed high toxicity levels and suggested that these compounds could be developed into effective insecticides .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 2-(cyclopentyloxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide with high yield and purity?

  • Methodology :

  • The synthesis typically involves multi-step reactions, including nucleophilic substitution for cyclopentyloxy group introduction, sulfamoylation of the phenyl ring, and amide coupling. Key reagents include sulfonyl chlorides for sulfamoyl group formation and coupling agents like EDC/HOBt for amide bonds .
  • Optimize reaction conditions: Use anhydrous solvents (e.g., DMF or dichloromethane) under inert atmospheres to prevent hydrolysis. Monitor progress via TLC (silica gel, hexane/ethyl acetate eluent) .
  • Purification: Column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., cyclopentyloxy protons at δ 1.5–2.1 ppm, sulfamoyl protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme Inhibition : Test against kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the thiazole and sulfamoyl groups?

  • Methodology :

  • Analog Synthesis : Systematically modify substituents (e.g., replace thiazole with oxazole, vary sulfamoyl substituents) .
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition and cytotoxicity assays.
  • Statistical Analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values for substituents) with activity .

Q. How can contradictions in biological activity data across experimental models be resolved?

  • Methodology :

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed serum concentration in cell cultures) to rule out assay-specific variability .
  • Metabolic Stability : Assess compound stability in liver microsomes (e.g., human S9 fraction) to identify metabolism-driven discrepancies .
  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in different cell lines .

Q. What computational and experimental approaches are effective for identifying protein targets?

  • Methodology :

  • Molecular Docking : Screen against kinase or sulfotransferase libraries (e.g., PDB entries) using AutoDock Vina. Prioritize targets with binding energies < -7.0 kcal/mol .
  • Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • CRISPR Knockout : Validate candidate targets by knocking out genes (e.g., MAPK1) and assessing activity loss in cellular assays .

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